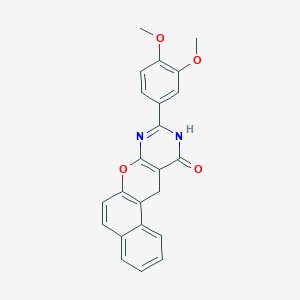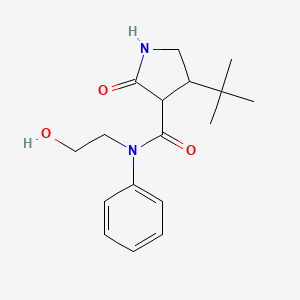![molecular formula C15H23N3O4S B6429955 N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 2034574-02-0](/img/structure/B6429955.png)
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(Furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, also known as FTMED, is a novel compound that has recently been studied for its potential applications in scientific research. FTMED is a derivative of ethanediamide, a type of organic compound, and has a unique structure that makes it highly versatile and useful in a variety of scientific settings. FTMED has been investigated for its potential to be used as a synthetic intermediate in organic synthesis, as a model compound in biochemical and physiological research, and as a tool for studying the mechanism of action of various biological systems. The following paper will discuss the synthesis method of FTMED, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Applications De Recherche Scientifique
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been studied for its potential applications in scientific research. One of the most promising applications of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is its potential to be used as a synthetic intermediate in organic synthesis. N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be used to synthesize a variety of compounds, including organic and inorganic compounds, and can be used to create more complex structures. N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has also been studied as a model compound in biochemical and physiological research. In this setting, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be used to study the structure and function of various biological systems, as well as the mechanism of action of various biological processes. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been studied as a tool for studying the mechanism of action of various biological systems, as well as for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is not yet fully understood, but several theories have been proposed. It is believed that N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide works by binding to a specific receptor or enzyme in the body and altering its activity. This altered activity can then lead to changes in the biochemical and physiological processes of the body. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide may act as an inhibitor of certain enzymes, leading to a decrease in the activity of certain biological pathways. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide may also act as an agonist of certain receptors, leading to an increase in the activity of certain biological pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide are not yet fully understood, but several studies have been conducted to investigate its potential effects. One study found that N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide had an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to an increase in cognitive function and memory. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been found to have a neuroprotective effect, protecting neurons from damage and promoting nerve regeneration. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been found to have an anti-inflammatory effect, reducing inflammation and promoting healing.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is its versatility and potential for use in a variety of scientific settings. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is relatively easy to synthesize in a laboratory setting and is relatively stable, making it an ideal compound for use in laboratory experiments. However, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide does have some limitations. For example, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is not water soluble, making it difficult to use in certain experiments. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
The potential future directions for N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide are numerous. One potential future direction is to further study the mechanism of action of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide and its potential applications in drug discovery and development. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide could be further studied for its potential as a synthetic intermediate in organic synthesis and as a model compound in biochemical and physiological research. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide could be studied for its potential as a tool for studying the mechanism of action of various biological systems.
Méthodes De Synthèse
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be synthesized in a laboratory setting through a series of steps utilizing both organic and inorganic reagents. The first step involves the reaction of 2-methoxyethyl acetate with ammonia in the presence of a base catalyst such as sodium hydroxide to form N-(2-methoxyethyl) ethanediamide. This reaction is followed by the addition of furan-3-yl bromide and thiomorpholin-4-yl bromide to the ethanediamide in the presence of a base catalyst, such as potassium tert-butoxide, to produce N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide. In addition to the two steps described above, other methods of synthesis have been developed and are currently being studied.
Propriétés
IUPAC Name |
N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-7-3-16-14(19)15(20)17-10-13(12-2-6-22-11-12)18-4-8-23-9-5-18/h2,6,11,13H,3-5,7-10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDLUBXEGALHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(2-methoxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea](/img/structure/B6429897.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6429917.png)
![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6429926.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6429936.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429942.png)
![2-(1H-indol-3-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6429967.png)